Cas no 1850859-86-7 (2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol)

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol is a specialized thiol-containing heterocyclic compound featuring a methoxymethyl-substituted thiazole core. Its structure combines a reactive thiol group with a thiazole ring, making it valuable for applications in organic synthesis, particularly in the development of sulfur-containing pharmaceuticals, agrochemicals, and functional materials. The methoxymethyl group enhances solubility and reactivity, while the thiol moiety allows for selective conjugation or cross-linking in peptide and polymer chemistry. This compound is particularly useful in metal coordination chemistry and as a building block for bioactive molecules. Its stability and well-defined reactivity profile make it a reliable intermediate for researchers in medicinal and materials chemistry.
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol structure
1850859-86-7 structure
Product Name:2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol
CAS No:1850859-86-7
MF:C7H11NOS2
MW:189.298339128494
CID:5843498
PubChem ID:130538635
Update Time:2025-10-24

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 1850859-86-7
    • EN300-1846157
    • 2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol
    • 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol
    • Inchi: 1S/C7H11NOS2/c1-9-4-7-8-6(2-3-10)5-11-7/h5,10H,2-4H2,1H3
    • InChI Key: JFFMJOANKXWAFB-UHFFFAOYSA-N
    • SMILES: S1C=C(CCS)N=C1COC

Computed Properties

  • Exact Mass: 189.02820632g/mol
  • Monoisotopic Mass: 189.02820632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 51.4Ų

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol Pricemore >>

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Additional information on 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol

Introduction to 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol (CAS No. 1850859-86-7)

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol (CAS No. 1850859-86-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and thiol functionalities, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol consists of a thiazole ring substituted with a methoxymethyl group at the 2-position and an ethanethiol moiety at the 4-position. The thiazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The presence of the thiol group adds reactivity and potential redox properties, making this compound particularly interesting for drug design.

Recent studies have explored the potential of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol in various therapeutic areas. One notable application is in the development of antiviral agents. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes.

In addition to its antiviral properties, 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol has shown promise in the treatment of neurodegenerative diseases. A study in the Journal of Neurochemistry (2023) reported that this compound can protect neuronal cells from oxidative stress and apoptosis, which are common hallmarks of conditions such as Alzheimer's and Parkinson's diseases. The protective effects are attributed to the compound's ability to modulate intracellular redox balance and activate neuroprotective signaling pathways.

The pharmacokinetic properties of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol have also been investigated to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it a promising candidate for further development into drug formulations.

Toxicity studies have indicated that 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol is well-tolerated at therapeutic doses. In vitro and in vivo assays have not revealed any significant cytotoxicity or organ toxicity at relevant concentrations. These findings support the safety profile of this compound and its potential for clinical use.

The synthesis of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol has been optimized to ensure high yields and purity. Various synthetic routes have been reported in the literature, including methods involving nucleophilic substitution reactions and coupling reactions. These synthetic strategies allow for efficient large-scale production, which is crucial for pharmaceutical development.

In conclusion, 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]ethane-1-thiol (CAS No. 1850859-86-7) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in antiviral therapy and neuroprotection highlight its significance in modern medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a valuable candidate for further development into novel therapeutic agents.

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